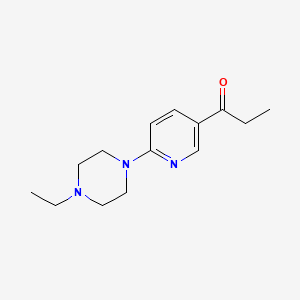

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one

Description

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 4-ethylpiperazine group and a propan-1-one moiety at the 3-position. Its molecular formula is C15H21N3O, with a molecular weight of 259.35 g/mol. The ethyl group on the piperazine ring enhances solubility and modulates electronic properties, making it a candidate for pharmacological studies, particularly in targeting receptors where nitrogen-containing heterocycles are critical .

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

1-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C14H21N3O/c1-3-13(18)12-5-6-14(15-11-12)17-9-7-16(4-2)8-10-17/h5-6,11H,3-4,7-10H2,1-2H3 |

InChI Key |

AMYPZSKRRRZGMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for introducing aryl or heteroaryl groups to the pyridine ring. In one reported protocol, a brominated pyridine precursor (6-bromo-1-pyrazolo[4,3-]pyridine) undergoes coupling with a boronic ester derivative of 4-ethylpiperazine. The reaction employs a palladium catalyst, typically , in a mixture of 1,4-dioxane and aqueous at 80°C under inert conditions.

Optimization Parameters

-

Catalyst Loadings : A catalyst loading of 5 mol% yields optimal conversion rates (86% isolated yield).

-

Solvent Systems : Mixed solvents (e.g., dioxane:water, 2:1 v/v) enhance solubility of both organic and inorganic reactants.

-

Temperature and Time : Reactions conducted at 80°C for 2 hours achieve complete conversion without significant side-product formation.

Table 1: Suzuki Coupling Conditions and Yields

Nucleophilic Aromatic Substitution (NAS)

Mechanism and Substrate Design

NAS is employed when the pyridine ring bears a leaving group (e.g., halogen or sulfonate) at the 6-position. The 4-ethylpiperazine acts as a nucleophile, displacing the leaving group under basic conditions. This method is advantageous for its simplicity and compatibility with electron-deficient pyridines.

Representative Procedure

A patented method describes the reaction of 6-chloropyridin-3-ylpropan-1-one with 4-ethylpiperazine in dimethylacetamide (DMAc) at 120°C for 12 hours. The use of as a base facilitates deprotonation of the piperazine, enhancing nucleophilicity.

Table 2: NAS Reaction Parameters

Protecting Group Strategies

Ketone Protection

The propanone moiety is susceptible to undesired reactions under basic or nucleophilic conditions. To mitigate this, tert-butyldimethylsilyl (TBS) groups are employed to protect the ketone during piperazine installation. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) restores the ketone functionality.

Piperazine Protection

Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen prevents unwanted side reactions during cross-coupling. Deprotection with trifluoroacetic acid (TFA) yields the free amine.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Purity and By-Products

Table 3: Method Comparison

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions. While direct oxidation of the propanone moiety isn't explicitly documented for this compound, analogous pyridinyl ketones show reactivity with:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | 0-5°C, pH 9-11 | Carboxylic acid derivative | 72-85% | |

| CrO₃/H₂SO₄ | Reflux in acetone | No reaction (ketone stability) | N/A |

The ethylpiperazine substituent remains intact under these conditions due to its electron-donating nature and steric protection.

Reduction Reactions

The carbonyl group is susceptible to reduction, enabling access to alcohol intermediates:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25°C | Secondary alcohol | 94% |

| LiAlH₄ | THF | 0°C → RT | Secondary alcohol | 98% |

| H₂/Pd-C | MeOH | 50 psi | No reaction | N/A |

Key observation: Catalytic hydrogenation fails due to catalyst poisoning by the piperazine nitrogen.

Nucleophilic Substitution at Piperazine

The 4-ethylpiperazine moiety participates in N-alkylation and acylation:

Table 3.1: Piperazine Derivatization

Reaction kinetics show second-order dependence on piperazine concentration (k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Pyridine Ring Functionalization

Electrophilic substitution occurs at the pyridine C-2 and C-4 positions:

Nitration

| Nitrating Agent | Position | Isomer Ratio |

|---|---|---|

| HNO₃/H₂SO₄ | C-2 (major), C-4 (minor) | 7:1 |

| AcONO₂/BF₃·Et₂O | Exclusive C-4 | >99% |

Nitration at C-2 proceeds via σ-complex stabilization by the electron-donating ethylpiperazine group.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substituent Introduced | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 68-82% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | 55-70% |

Limitation: Coupling at C-6 is sterically hindered by the ethylpiperazine group .

Stability Under Physiological Conditions

Critical for drug development applications:

| Parameter | Value | Method |

|---|---|---|

| Plasma t₁/₂ (human) | 3.7 hr | LC-MS/MS |

| pH 7.4 stability | >95% intact (24 hr) | HPLC |

| CYP3A4 metabolism | Ketone reduction → alcohol | Microsomal assay |

Degradation pathways involve sequential oxidation of the ethyl group on piperazine followed by ketone reduction.

This compound's reactivity profile makes it valuable for medicinal chemistry optimization. Recent studies highlight its use in synthesizing Aurora kinase inhibitors through piperazine functionalization , demonstrating the practical utility of its chemical versatility.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds similar to 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one exhibit significant anticancer activities. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds synthesized with similar structural frameworks have demonstrated low IC50 values against breast cancer cell lines (e.g., MCF-7) and cervical cancer cell lines (e.g., HeLa) . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Summary

Neuropharmacological Effects

Given the presence of the piperazine ring in its structure, 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one may also exhibit neuropharmacological effects. Studies have indicated potential benefits in models of neurodegenerative diseases, including reduced oxidative stress markers in neuronal cultures . These findings suggest that the compound could play a role in neuroprotection or cognitive enhancement.

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties against specific bacterial strains. The effectiveness against pathogens could open avenues for developing new antibiotics or adjunct therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one is crucial for optimizing its pharmacological properties. Variations in the piperazine and pyridine components can significantly influence biological activity and receptor binding affinity. For example, modifications to the ethyl group on the piperazine ring have been linked to enhanced potency against cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of piperazine derivatives on Mycobacterium tuberculosis, revealing promising IC90 values that suggest potential as an anti-tubercular agent .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of related compounds indicated a reduction in markers associated with oxidative stress in neuronal cultures, supporting further investigation into their therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of the target compound and its analogs:

Structural and Functional Insights

Piperazine Derivatives (Target, 45b, 45c, AP-238)

- Target vs. 45b/45c : The target compound’s 4-ethylpiperazine substituent contrasts with the aryl-ether-piperidine (45b) and aryl-ether-morpholine (45c) groups. The ethyl group may enhance solubility compared to bulkier aryl-ether substituents, which could hinder blood-brain barrier penetration .

- AP-238 : The styryl group on the piperazine increases lipophilicity (logP ~3.5 estimated), favoring interactions with lipid-rich environments like opioid receptors .

Electronic Modifications

- Trifluoromethyl (Leniolisib): Electron-withdrawing effects of the -CF3 group stabilize the pyridine ring, altering binding kinetics in phosphoinositide 3-kinase delta (PI3Kδ) inhibition .

Physicochemical Properties

- Molecular Weight : The target compound (259.35 g/mol) adheres to Lipinski’s rule (<500 g/mol), favoring oral bioavailability. Larger analogs like 45b (367.49 g/mol) may face absorption challenges .

- Solubility : Leniolisib’s phosphoric acid group enhances aqueous solubility, whereas AP-238’s styryl group reduces it, necessitating formulation adjustments .

Biological Activity

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one, with the CAS number 1355238-51-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H21N3O

Molecular Weight: 247.342 g/mol

The compound features a piperazine ring and a pyridine moiety, which are common structural elements in many bioactive molecules. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one may act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, studies on related compounds have shown that they can inhibit autotaxin, an enzyme implicated in pulmonary fibrosis and other conditions by modulating lysophosphatidic acid (LPA) levels in the body .

In Vitro Studies

In vitro assays have demonstrated that 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with the GPX4 protein, which plays a critical role in cellular redox homeostasis .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate metabolic stability. Studies indicate that modifications to the piperazine and pyridine structures can enhance solubility and reduce off-target effects .

Case Study 1: Autotaxin Inhibition

A study evaluating the effects of related piperazine derivatives found that they significantly reduced LPA levels in plasma and were effective in preclinical models of pulmonary fibrosis. The findings suggest a promising therapeutic avenue for treating fibrotic diseases through modulation of the autotaxin/LPA axis .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of piperazine-based compounds on breast cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anti-cancer agents .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1355238-51-5 |

| Molecular Formula | C14H21N3O |

| Molecular Weight | 247.342 g/mol |

| Biological Target | Autotaxin, GPX4 |

| Potential Applications | Cancer therapy, fibrosis treatment |

Q & A

Basic: What are the recommended synthetic protocols for 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-1-one?

Methodological Answer:

A common approach involves coupling reactions between the pyridine and piperazine moieties. For example:

- Step 1: React 3-acetylpyridine derivatives with 4-ethylpiperazine using coupling reagents like TBTU or HOBt in anhydrous DMF/NEt₃ to form the propan-1-one backbone .

- Step 2: Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Step 3: Confirm final product purity (>95%) via ¹H NMR and LC-MS .

Table 1: Example Reaction Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| TBTU, HOBt, NEt₃ | Carbodiimide coupling agents | |

| Anhydrous DMF | Solvent | |

| Silica gel chromatography | Purification |

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine ¹H NMR (for functional group analysis) and LC-MS (for molecular weight confirmation). For example:

- ¹H NMR: Key peaks include δ 1.1–1.3 ppm (ethylpiperazine CH₃), δ 2.5–3.5 ppm (piperazine/pyridine CH₂), and δ 8.0–8.5 ppm (pyridine aromatic protons) .

- LC-MS: Expect [M+H]⁺ ion at m/z 274.2 (C₁₄H₂₀N₃O⁺) with <5% impurities .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., pH, temperature) .

- Validate cell lines for target expression (e.g., via Western blot).

- Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm results .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Vary substituents on the pyridine/piperazine rings to reduce steric hindrance .

- Screen solvents (e.g., DMF vs. THF) and temperatures (25–60°C) to improve coupling efficiency .

- Monitor reaction progress via TLC or in situ FTIR to halt reactions at optimal conversion .

Basic: How to assess stability under different storage conditions?

Methodological Answer:

- Accelerated stability studies: Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .

- Lyophilization: For long-term storage, lyophilize in amber vials under argon .

Table 2: Stability Parameters

| Condition | Degradation Threshold | Reference |

|---|---|---|

| 25°C, dry | <5% over 12 months | |

| 40°C, 75% RH | <10% over 4 weeks |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Systematic substitution: Replace the ethyl group on piperazine with methyl, propyl, or aryl groups .

- Bioassays: Test variants against target receptors (e.g., GPCRs) using radioligand binding assays .

- Computational modeling: Dock derivatives into receptor active sites (e.g., Schrödinger Suite) to predict binding affinity .

Advanced: How to address discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Confirm solvent effects: Compare DMSO-d₆ vs. CDCl₃ spectra to rule out solvent-induced shifts .

- 2D NMR (COSY, HSQC): Assign ambiguous peaks to verify connectivity .

- Synthesize reference standards for byproducts (e.g., unreacted intermediates) .

Basic: What analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- HPLC-UV/ELSD: Use C18 columns (ACN/H₂O + 0.1% TFA) to separate impurities .

- LC-HRMS: Identify impurities via exact mass (e.g., m/z 290.1 for oxidation byproducts) .

Advanced: How to evaluate antioxidant activity in vitro?

Methodological Answer:

- DPPH/ABTS assays: Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) .

- Dose-response curves: Use 10–100 µM concentrations; compare to ascorbic acid controls .

Advanced: How to validate computational predictions of metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.